molecular formula C11H11F3O3 B7997784 2-((3-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane CAS No. 1443353-77-2

2-((3-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane

Cat. No.: B7997784
CAS No.: 1443353-77-2
M. Wt: 248.20 g/mol
InChI Key: UXYUGCLGNSDGTG-UHFFFAOYSA-N
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Description

2-((3-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3-(trifluoromethyl)phenol with epichlorohydrin to form an intermediate, which is then cyclized to produce the final dioxolane structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to modify the dioxolane ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or ethers .

Mechanism of Action

The mechanism of action of 2-((3-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane is unique due to its combination of a trifluoromethyl group and a dioxolane ring, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c12-11(13,14)8-2-1-3-9(6-8)17-7-10-15-4-5-16-10/h1-3,6,10H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYUGCLGNSDGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211617
Record name 1,3-Dioxolane, 2-[[3-(trifluoromethyl)phenoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443353-77-2
Record name 1,3-Dioxolane, 2-[[3-(trifluoromethyl)phenoxy]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443353-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2-[[3-(trifluoromethyl)phenoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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